CHROMIC SULFATE

Description

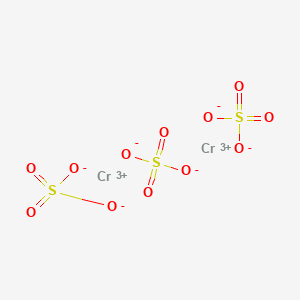

Chromium(III) sulfate is a compound of chromium and sulfate in which the ratio of chromium (in the +3 oxidation state) to sulfate is 2:3 It contains a chromium(3+).

Properties

IUPAC Name |

chromium(3+);trisulfate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2Cr.3H2O4S/c;;3*1-5(2,3)4/h;;3*(H2,1,2,3,4)/q2*+3;;;/p-6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GRWVQDDAKZFPFI-UHFFFAOYSA-H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[O-]S(=O)(=O)[O-].[O-]S(=O)(=O)[O-].[O-]S(=O)(=O)[O-].[Cr+3].[Cr+3] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

Cr2(SO4)3, Cr2O12S3 | |

| Record name | CHROMIC SULFATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/2944 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | chromium(III) sulfate | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Chromium(III)_sulfate | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20890642 | |

| Record name | Chromium sulfate (Cr2(SO4)3) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20890642 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

392.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Chromic sulfate is a dark green to violet crystalline material. Used in paints and inks, ceramics, and in textile dyeing. It is noncombustible. The primary hazard of this material is the potential for environmental damage if released. Immediate steps should be taken to limit its spread to the environment., Dark-green to violet crystals; [CAMEO] Violet, red, peach solid; Insoluble in water; [ACGIH] | |

| Record name | CHROMIC SULFATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/2944 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Chromium(III) sulfate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/2507 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Boiling Point |

Loses water of hydration at 212.0 °F; Cr2(SO4)3 x 18 H2O loses 12 H2O; Cr2(SO4)3 x 15 H2O loses 10 H2O (USCG, 1999) | |

| Record name | CHROMIC SULFATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/2944 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Solubility |

Practically insoluble in water, Insoluble in water but dissolves to form complexes when reducing agents are added., Practically insoluble in acids, Soluble in alcohol | |

| Record name | CHROMIUM (III) SULFATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2543 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

3.012 at 68 °F for anhydrous salt; Hydrated: 1.867 at 17 °C for salt with 15 H2O; 1.7 at 22 °C for salt with 18 H2O (USCG, 1999), 3.012 | |

| Record name | CHROMIC SULFATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/2944 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | CHROMIUM (III) SULFATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2543 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Peach-colored solid, Red powder, Violet or red powder | |

CAS No. |

10101-53-8, 14489-25-9 | |

| Record name | CHROMIC SULFATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/2944 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Chromium(III) sulfate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010101538 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Chromosulfuric acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014489259 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Chromium sulfate (Cr2(SO4)3) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20890642 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | CHROMIC SULFATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Y0C99N5TMZ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | CHROMIUM (III) SULFATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2543 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

212 °F (USCG, 1999), Decomposes >700 °C | |

| Record name | CHROMIC SULFATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/2944 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | CHROMIUM (III) SULFATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2543 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Foundational & Exploratory

A Technical Guide to Chromium(III) Sulfate: Formula, Structure, and Applications

Abstract: This guide provides an in-depth examination of chromium(III) sulfate, a pivotal inorganic compound in various industrial and research settings. We will explore its fundamental chemical identity, including its anhydrous, hydrated, and basic forms, and delve into the intricacies of its molecular and crystalline structures. The document elucidates the compound's key physicochemical properties, details common industrial and laboratory synthesis methodologies, and offers a thorough analysis of its primary applications, with a particular focus on its indispensable role in the leather tanning industry. This guide is intended for researchers, chemists, and professionals in materials science and drug development who require a comprehensive understanding of chromium(III) sulfate's chemistry and utility.

Nomenclature and Chemical Formula

Chromium(III) sulfate, also known as chromic sulfate, is an inorganic compound with the general chemical formula Cr₂(SO₄)₃ .[1][2] This formula represents the anhydrous salt, which consists of chromium in its +3 oxidation state and sulfate anions in a 2:3 ratio.[3][4] In practice, chromium(III) sulfate is most commonly encountered in its hydrated forms, denoted by the formula Cr₂(SO₄)₃·x(H₂O) , where 'x' can range from 0 to 18.[5][6][7]

The degree of hydration significantly influences the compound's properties and structure. Furthermore, a commercially vital but structurally less defined variant is basic chromium sulfate .[5][6] This form contains hydroxide (OH⁻) groups in addition to sulfate, resulting from the partial neutralization of the hydrated salt.[6] It is often represented by formulas such as [Cr₂(H₂O)₆(OH)₄]SO₄ and is the primary agent used in the leather tanning industry.[6]

| Identifier | Anhydrous this compound | Basic this compound |

| IUPAC Name | Chromium(III) sulfate | Chromium(III) hydroxide sulfate |

| Synonyms | This compound, Dichromium trisulfate | Basic chrome sulfate (BCS) |

| CAS Number | 10101-53-8[3][4][8] | 12336-95-7[9][10] |

| Molecular Formula | Cr₂(SO₄)₃[5][9] | Cr(OH)SO₄ (simplified)[8][10] |

| Molar Mass | 392.18 g/mol [3][8][11] | Varies with basicity |

Molecular and Crystalline Structure

The structure of chromium(III) sulfate is dictated by the coordination chemistry of the chromium(III) ion. Cr³⁺ typically forms octahedral complexes, which are central to understanding the compound's various isomers and colors.

Hydrated Chromium(III) Sulfate: The most well-characterized hydrate is the octadecahydrate, Cr₂(SO₄)₃·18H₂O.[6] Its structure is more accurately described as [Cr(H₂O)₆]₂(SO₄)₃·6H₂O .[6][7] In this violet-colored solid, two hexaaquachromium(III) complex cations, [Cr(H₂O)₆]³⁺, are present. In this complex, the central chromium ion is octahedrally coordinated to six water molecules. The sulfate ions act as counter-ions, and the remaining six water molecules are incorporated into the crystal lattice as water of crystallization.[6]

Caption: Workflow for laboratory synthesis of a chromium(III) salt.

Experimental Protocol: Synthesis of Chrome Alum (a related Chromium(III) Sulfate Salt) [12]

-

Dissolution: Dissolve 9.8 g of potassium dichromate (K₂Cr₂O₇) in 40 mL of distilled water in a beaker.

-

Acidification: Slowly and carefully add 7.6 mL of concentrated sulfuric acid (H₂SO₄) to the solution while stirring. This step is highly exothermic.

-

Reduction: In small portions, slowly add 6.3 mL of ethyl alcohol (96%). The reaction will be vigorous and exothermic, with the solution's color changing from orange/violet to a dark green or black appearance as the Cr(VI) is reduced to Cr(III). The smell of acetic acid (a byproduct) may be evident. [12]4. Crystallization: Allow the solution to cool to room temperature. Cover the beaker and leave it undisturbed for several days to allow for the crystallization of chrome alum (potassium chromium sulfate).

-

Isolation: Collect the crystals by filtration, wash them with a small amount of cold ethanol, and allow them to air dry.

Key Applications in Research and Industry

Leather Tanning

The primary and most significant application of chromium(III) sulfate, particularly its basic form, is in the leather tanning industry. [11][13][14]An estimated 80-90% of all leather produced globally is chrome-tanned. [13][15] Mechanism of Action: The tanning process relies on the ability of Cr³⁺ complexes to cross-link the collagen fibers within animal hides. [15][16][17]The chromium ions form stable coordinate bonds, primarily with the carboxyl groups of the collagen protein chains. [18]This cross-linking action stabilizes the protein structure, preventing putrefaction and imparting desirable qualities to the leather, such as:

-

Increased thermal stability and resistance to shrinkage. [15][18]* Enhanced durability and tensile strength. [13]* Improved softness, flexibility, and resistance to moisture. [13][16] Chrome tanning is significantly faster than traditional vegetable tanning methods, reducing the process from weeks to just one or two days. [18]

Pigments and Dyes

Chromium(III) sulfate is used to impart a green color to a variety of products. [5]It serves as a key ingredient in the manufacturing of green paints, varnishes, inks, and ceramic glazes. [1][5]In the textile industry, it is employed as a mordant, a substance that helps fix dyes to fabrics, particularly for khaki cloth. [5][19]

Catalysis and Other Applications

This compound also finds use in several other areas:

-

Catalysis: It is used in the preparation of various chromium-based catalysts. [3]* Chrome Plating: It can be used as an electrolyte in chrome plating processes for decorative and protective finishes on metals. [1][5]* Photography and Printing: It has applications in the photography and printing industries. [19]

Safety, Handling, and Toxicology

A critical distinction must be made between the toxicology of trivalent chromium (Cr(III)) and hexavalent chromium (Cr(VI)). Cr(VI) compounds are known carcinogens and are highly toxic. [15]In contrast, Cr(III), the form present in this compound, is substantially less toxic and is even considered an essential trace nutrient for humans in minute quantities. [15]The chromium(III) used for tanning is a safe substance. [15] Handling and Storage:

-

Personal Protective Equipment (PPE): When handling this compound powder, wear appropriate PPE, including safety goggles, gloves, and respiratory protection to avoid dust inhalation. [20][21][22]* Ventilation: Always use the compound in a well-ventilated area. [21][22]* Storage: Store in a cool, dry, well-ventilated place in a tightly sealed container, away from incompatible substances like strong oxidizing agents. [20][21]* Spills: In case of a spill, collect the powdered material safely, avoiding dust generation, and place it in a sealed container for disposal according to local environmental regulations. [20][21] Environmental Considerations: While Cr(III) is less toxic than Cr(VI), high concentrations can still be harmful to aquatic life. [11]Therefore, release into the environment should be prevented. [3][11]Modern tanning facilities employ advanced wastewater treatment and chrome recovery processes to minimize environmental impact and recycle chromium salts. [15]

References

- Vertex AI Search. (2023). Chromium III Sulfate Formula - Structure, Properties, Uses, Sample Questions.

- Sciencemadness Wiki. (2018). Chromium(III)

- ChemicalBook. (n.d.).

- Muqeet Marketing. (n.d.).

- Buffalo Jackson. (n.d.).

- Merck Index. (n.d.).

- SYNTHETIKA. (n.d.). Chromium (III)

- DOLCHEM. (n.d.).

- International Chromium Development Association. (n.d.). Leather tanning: chrome's benefits and contribution.

- BYJU'S. (n.d.).

- LookChem. (n.d.).

- TFL. (2025).

- Arta Shimi Aras. (n.d.).

- Wikipedia. (n.d.). Chromium(III)

- National Center for Biotechnology Information. (n.d.).

- Australian Government Department of Climate Change, Energy, the Environment and W

- Ataman Kimya. (n.d.).

- ChemWhat. (n.d.).

- McGean. (n.d.).

- Davy Rippner. (n.d.).

- New Jersey Department of Health. (n.d.).

- ChemSupply Australia. (n.d.). Safety Data Sheet CHROMIUM (III)

- Techno PharmChem. (n.d.).

- Physics Wallah. (2023). Chromium III Sulfate Formula: Properties, Chemical Structure.

- CK-12 Foundation. (n.d.). Write the chemical formula for chromium(III)

- YouTube. (2020).

- Crystal growing wiki. (n.d.). Chromium(III)

Sources

- 1. byjus.com [byjus.com]

- 2. ck12.org [ck12.org]

- 3. This compound | 10101-53-8 [chemicalbook.com]

- 4. lookchem.com [lookchem.com]

- 5. Chromium III Sulfate Formula - Structure, Properties, Uses, Sample Questions - GeeksforGeeks [geeksforgeeks.org]

- 6. Chromium(III) sulfate - Wikipedia [en.wikipedia.org]

- 7. Chromium III Sulfate Formula: Properties, Chemical Structure [pw.live]

- 8. This compound [drugfuture.com]

- 9. This compound | Cr2(SO4)3 | CID 24930 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. Basic this compound Solution - McGean [mcgean.com]

- 11. Chromium (III) Sulfate - 100g - SYNTHETIKA [synthetikaeu.com]

- 12. youtube.com [youtube.com]

- 13. Chromium Sulphate: Why It's Essential for Leather Tanning & Textile Industries [muqeetmarketing.com]

- 14. Chromium Sulfate - Arta Shimi Aras [araschem.com]

- 15. Leather tanning: chrome's benefits and contribution [icdacr.com]

- 16. buffalojackson.com [buffalojackson.com]

- 17. leathersmithe.com [leathersmithe.com]

- 18. jrj-elementix.com [jrj-elementix.com]

- 19. Chrome Sulfate Powder - DOLCHEM [dolchem.com]

- 20. nj.gov [nj.gov]

- 21. shop.chemsupply.com.au [shop.chemsupply.com.au]

- 22. technopharmchem.com [technopharmchem.com]

basic properties of chromic sulfate for laboratory use

An In-depth Technical Guide to Chromic Sulfate for Laboratory Applications

Authored by: Gemini, Senior Application Scientist

This guide provides researchers, scientists, and drug development professionals with a comprehensive understanding of the fundamental properties, handling, and laboratory applications of this compound. Moving beyond a simple datasheet, this document delves into the causality behind its chemical behavior and provides field-proven insights for its effective use in a research environment.

Chemical Identity and Core Physicochemical Properties

Chromium(III) sulfate, commonly known as this compound, is an inorganic compound with the general formula Cr₂(SO₄)₃.[1] Its properties are critically dependent on its degree of hydration, which dictates its color, solubility, and crystalline structure.[1][2] For laboratory use, it is imperative to identify the specific hydrate being used, as this has significant implications for solution preparation and reactivity. The anhydrous form is violet and insoluble in water, while the hydrated forms are typically green or violet and water-soluble.[1][2][3]

The most common hydrates are the pentadecahydrate (15H₂O) and the octadecahydrate (18H₂O).[1][2] The octadecahydrate can be descriptively written as [Cr(H₂O)₆]₂(SO₄)₃·6H₂O, indicating that six water molecules are part of the crystal lattice, while the other twelve are coordinated with the chromium ions to form the hexaaquachromium(III) complex, [Cr(H₂O)₆]³⁺.[1]

Diagram: Forms of this compound

Caption: Relationship between anhydrous and hydrated forms of this compound.

Table 1: Physicochemical Properties of Common this compound Forms

| Property | Anhydrous (Cr₂(SO₄)₃) | Pentadecahydrate (Cr₂(SO₄)₃·15H₂O) | Octadecahydrate (Cr₂(SO₄)₃·18H₂O) |

| CAS Number | 10101-53-8[1] | 10031-37-5[1] | 13520-66-6[1] |

| Molecular Weight | 392.16 g/mol [1] | ~662.4 g/mol | 716.45 g/mol [1] |

| Appearance | Reddish-brown/violet crystals[1][2] | Dark green amorphous solid[2] | Violet cubic crystals[1][2] |

| Density | 3.10 g/cm³[1] | 1.86 g/cm³[1] | 1.709 g/cm³[1] |

| Melting Point | 90 °C (Decomposes >700 °C)[1] | Loses 10 H₂O at 100 °C[4] | Loses 12 H₂O at 100 °C[4] |

| Solubility in Water | Insoluble (unless a reducing agent is added)[1][2] | Soluble[1] | Readily soluble (120 g/100 mL at 20°C)[1][4] |

| Solubility in Alcohol | Insoluble[4] | Insoluble[2] | Soluble[2][4] |

Synthesis, Commercial Forms, and Reactivity

Laboratory and Industrial Synthesis

This compound is commonly produced as a byproduct of chromate-based oxidations of organic compounds.[1] For instance, the production of anthraquinone from anthracene using chromic acid yields a chromium(III) oxide byproduct, which is then dissolved in sulfuric acid.[1]

A typical laboratory-scale synthesis involves the reduction of a chromium(VI) source, such as chromic anhydride (CrO₃) or sodium dichromate (Na₂Cr₂O₇), in the presence of sulfuric acid.[5] Common reducing agents include sulfur dioxide or organic compounds like formaldehyde.[1][5]

Diagram: Synthesis Pathway via Reduction

Caption: Simplified reaction pathway for producing basic chromium sulfate.

Basic Chromium Sulfate

Commercially, "basic chromium sulfate" is a critical and widely used variant.[1] These are ill-defined compounds with the general formula Cr(OH)ₓ(SO₄)ᵧ. A common form is thought to be [Cr₂(H₂O)₆(OH)₄]SO₄.[1] The "basicity" refers to the percentage of the chromium's coordination sites occupied by hydroxyl groups, which is a critical parameter in applications like leather tanning.[6] It is typically produced by the reduction of chromate salts with sulfur dioxide.[1]

Chemical Reactivity

This compound solutions are acidic due to the hydrolysis of the hydrated chromium(III) ion.[7] The hexaaquachromium(III) ion, [Cr(H₂O)₆]³⁺, acts as a weak acid, donating a proton to water. It is stable under normal laboratory conditions but will decompose upon strong heating to emit toxic sulfur and chromium oxides.[8][9] It is incompatible with strong oxidizing agents.[8][10]

Core Laboratory Applications & Mechanistic Insights

While this compound has numerous industrial uses, its application in the laboratory is often centered on materials synthesis, catalysis, and environmental studies.

-

Leather Tanning: This is the most prominent application. The Cr(III) ions in basic this compound penetrate the collagen fibers of animal hides. There, they form stable, coordinate cross-links between the carboxyl groups of the collagen protein chains. This cross-linking process increases the hydrothermal stability, flexibility, and resistance to microbial degradation of the leather.[4]

-

Catalysis: this compound can act as a catalyst in various organic reactions. Its Lewis acidic nature allows it to activate functional groups and facilitate bond formation or cleavage.

-

Pigments and Glazes: The compound is used to impart a green color to paints, inks, and ceramic glazes.[2][11][12] The specific shade depends on the hydration state and the presence of other ions.

-

Environmental Remediation Studies: In environmental science, this compound is a crucial reagent. A common strategy for remediating sites contaminated with toxic hexavalent chromium (Cr(VI)) is to reduce it to the less toxic and less mobile Cr(III).[13] this compound serves as a reference standard and a source of Cr(III) to study its stability, potential for re-oxidation to Cr(VI) under various environmental conditions, and mobility in soil and groundwater.[13]

Essential Laboratory Protocols

Adherence to precise protocols is essential for reproducible results. The following are representative methodologies for the preparation and analysis of this compound solutions.

Protocol: Preparation of a 0.1 M this compound Stock Solution

This protocol describes the preparation of 1 liter of an approximately 0.1 M this compound solution using the octadecahydrate form. The mass must be adjusted if a different hydrate is used.

Materials:

-

Chromium(III) sulfate octadecahydrate (Cr₂(SO₄)₃·18H₂O, M.W. 716.45 g/mol )[14]

-

Deionized water (ASTM Type I or II)

-

1000 mL Class A volumetric flask

-

Analytical balance

-

Weighing paper/boat

-

Funnel

Procedure:

-

Calculate Required Mass: For a 0.1 M solution, the required mass of Cr₂(SO₄)₃·18H₂O is 71.645 g.[14]

-

Weighing: Accurately weigh 71.65 g of Cr₂(SO₄)₃·18H₂O using an analytical balance. Causality Note: The hygroscopic nature of hydrated this compound can introduce errors. Weigh the compound promptly after removing it from its sealed container.

-

Dissolution: Place a funnel in the neck of the 1000 mL volumetric flask. Carefully transfer the weighed solid into the flask.

-

Add Solvent: Add approximately 500 mL of deionized water to the flask. Swirl the flask gently to dissolve the solid. The hydrated salt should dissolve readily to form a violet or green solution.[1]

-

Dilute to Volume: Once the solid is completely dissolved, continue adding deionized water until the bottom of the meniscus reaches the calibration mark on the neck of the flask.

-

Homogenization: Stopper the flask securely and invert it 15-20 times to ensure the solution is homogeneous.

-

Labeling and Storage: Label the flask clearly with the compound name, nominal concentration (0.1 M), preparation date, and your initials. Store in a cool, well-ventilated area away from incompatible materials.[10]

Protocol: Standardization by Redox Titration

To determine the exact concentration of the prepared solution, it can be standardized via a redox titration. This involves oxidizing the Cr(III) to Cr(VI), which is then titrated with a standard reducing agent.[14]

Principle:

-

Cr³⁺ is oxidized to CrO₄²⁻ (or Cr₂O₇²⁻ in acid) using a strong oxidizing agent (e.g., H₂O₂) in an alkaline medium.

-

The solution is then acidified.

-

An excess of a primary standard reducing agent, such as ammonium iron(II) sulfate, is added to reduce all Cr(VI) back to Cr(III).

-

The excess iron(II) is back-titrated with a standard potassium permanganate solution.

A detailed, multi-step protocol for this standardization can be found in specialized analytical chemistry literature.[14]

Diagram: Experimental Workflow for Solution Preparation & Standardization

Caption: Workflow for preparing and standardizing a this compound solution.

Safety, Handling, and Waste Disposal

As a Senior Application Scientist, I must emphasize that robust safety practices are non-negotiable. While Cr(III) is significantly less toxic than Cr(VI), proper handling is paramount.

Hazard Identification

-

Health Hazards: this compound is an irritant to the skin, eyes, and respiratory tract.[15][16] Ingestion can be harmful.[3]

-

Environmental Hazards: The compound is hazardous to the environment. Immediate steps should be taken to prevent its release into soil or waterways.[2][4][12]

Personal Protective Equipment (PPE) and Handling

-

Eye Protection: Wear chemical safety goggles or glasses with side shields.[8][17]

-

Skin Protection: Wear appropriate protective gloves (e.g., nitrile) and a lab coat.[7][8][15]

-

Respiratory Protection: Handle in a well-ventilated area. If dusty conditions are likely, use a fume hood or wear an approved respirator.[8][9]

-

General Hygiene: Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly after handling.[9][10]

Table 2: Safe Handling and Storage Summary

| Aspect | Guideline | Rationale |

| Storage | Store in a cool, dry, well-ventilated area in a tightly closed container.[9][10][15] | Prevents absorption of moisture (hygroscopic nature) and reaction with airborne contaminants. |

| Incompatibilities | Store away from strong oxidizing agents (perchlorates, nitrates, etc.).[8][10] | Prevents potentially hazardous redox reactions. |

| Spill Cleanup | Evacuate the area. Wear full PPE. Sweep up solid material carefully to avoid generating dust.[9][16] Place in a sealed, labeled container for disposal.[10][15] | Minimizes exposure and environmental contamination. |

Waste Disposal

-

Dispose of this compound and its solutions as hazardous waste.[10]

-

Do not discharge into sewers or drains.[17]

-

Consult your institution's environmental health and safety (EHS) office for specific local, state, and federal disposal regulations.[10]

References

-

This compound | Cr2(SO4)3 | CID 24930 - PubChem. (n.d.). National Institutes of Health. [Link]

-

Chromium(III) sulfate - Wikipedia. (n.d.). [Link]

-

Chromium(III) sulfate - Sciencemadness Wiki. (2018). [Link]

-

This compound CAS#: 10101-53-8 • ChemWhat. (n.d.). [Link]

-

This compound | The Merck Index Online. (n.d.). Royal Society of Chemistry. [Link]

-

BASIC CHROMIUM SULPHATE - Ataman Kimya. (n.d.). [Link]

-

Common Name: this compound. (n.d.). New Jersey Department of Health. [Link]

-

Chromium Sulfate Crystal - SAFETY DATA SHEET. (2025). Lab Alley. [Link]

-

Basic this compound Solution - McGean. (n.d.). [Link]

- Method of preparing chromium sulphate. (n.d.).

-

D.S. Horne Chromium Sulphate. (2015). [Link]

-

Safety Data Sheet (SDS) Chromium Sulfate - LPS.org. (n.d.). [Link]

-

Safety Data Sheet CHROMIUM (III) SULFATE BASIC. (n.d.). ChemSupply Australia. [Link]

-

Chromium Sulfate Crystal, Reagent Grade | Lab Alley. (n.d.). [Link]

- Making method for basic chromium sulfate. (n.d.).

-

This compound - MFA Cameo. (2022). Museum of Fine Arts Boston. [Link]

Sources

- 1. Chromium(III) sulfate - Wikipedia [en.wikipedia.org]

- 2. This compound | 10101-53-8 [chemicalbook.com]

- 3. cameo.mfa.org [cameo.mfa.org]

- 4. This compound | Cr2(SO4)3 | CID 24930 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. CN1298635C - Method of preparing chromium sulphate - Google Patents [patents.google.com]

- 6. Basic this compound Solution - McGean [mcgean.com]

- 7. Page loading... [guidechem.com]

- 8. media.laballey.com [media.laballey.com]

- 9. dshorne.com.au [dshorne.com.au]

- 10. nj.gov [nj.gov]

- 11. This compound | 10101-53-8 [amp.chemicalbook.com]

- 12. echemi.com [echemi.com]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. archpdfs.lps.org [archpdfs.lps.org]

- 16. keyapaha-ne.newlook.safeschoolssds.com [keyapaha-ne.newlook.safeschoolssds.com]

- 17. shop.chemsupply.com.au [shop.chemsupply.com.au]

An In-Depth Technical Guide to the Synthesis of Chromic Sulfate for Research Applications

This guide provides researchers, chemists, and material scientists with a comprehensive overview of the principal synthesis methodologies for preparing chromium(III) sulfate, a pivotal compound in various research and development fields. This document moves beyond simple procedural outlines to delve into the causality behind experimental choices, ensuring that each protocol is presented as a self-validating system. The synthesis of chromic sulfate is not merely a matter of procedural execution but a study in the controlled manipulation of chromium's oxidation states and coordination chemistry.

Introduction: The Versatility of this compound in Research

Chromium(III) sulfate, with the general formula Cr₂(SO₄)₃·xH₂O, exists in various hydrated forms, each with distinct properties and applications.[1] The most common hydrates are the violet octadecahydrate, [Cr(H₂O)₆]₂(SO₄)₃·6H₂O, and the green pentadecahydrate.[1] These compounds serve as crucial precursors in the synthesis of other chromium compounds, as catalysts, in the preparation of chromium-based materials, and are of significant interest in coordination chemistry studies. The choice of synthesis method is dictated by the desired form of the sulfate (e.g., anhydrous, specific hydrate, or basic), the required purity, and the available starting materials.

Core Synthesis Methodologies

The synthesis of chromium(III) sulfate predominantly involves the reduction of a chromium(VI) precursor in the presence of sulfuric acid or the direct reaction of a chromium(III) compound with sulfuric acid. The selection of a particular route depends on factors such as cost, scale, safety considerations, and the desired final product specifications.

Reductive Synthesis from Hexavalent Chromium Precursors

The reduction of hexavalent chromium (Cr(VI)) to the more stable trivalent state (Cr(III)) is a common and efficient route to this compound. Cr(VI) compounds, such as potassium dichromate (K₂Cr₂O₇) or chromium trioxide (CrO₃), are potent oxidizing agents and must be handled with extreme care due to their toxicity and carcinogenicity.[2][3]

Organic compounds are frequently employed as reducing agents due to their ready availability and the often-vigorous nature of the reaction. The general principle involves the oxidation of the organic compound and the reduction of Cr(VI) in an acidic medium.

Mechanism Insight: The reduction of Cr(VI) by organic molecules like alcohols proceeds through the formation of a chromate ester intermediate. This is followed by a rate-determining step involving the cleavage of a C-H bond, leading to the formation of Cr(IV), which then undergoes further rapid reduction to Cr(III). The acidic environment provided by sulfuric acid is crucial for the stability of the resulting Cr(III) ions and to drive the reaction forward.

Experimental Protocol 1: Synthesis of Potassium Chrome Alum via Ethanol Reduction

This method yields chromium(III) potassium sulfate dodecahydrate, KCr(SO₄)₂·12H₂O, a double salt commonly known as chrome alum.

Materials:

-

Potassium dichromate (K₂Cr₂O₇)

-

Concentrated sulfuric acid (H₂SO₄, 98%)

-

Ethanol (C₂H₅OH, 96%)

-

Distilled water

Procedure:

-

In a fume hood, dissolve 9.8 g of potassium dichromate in 40 mL of distilled water in a 400 mL beaker.

-

Carefully and slowly add 7.6 mL of concentrated sulfuric acid to the solution with constant stirring. This step is highly exothermic.

-

Cool the solution in an ice bath.

-

Slowly add 6.3 mL of 96% ethanol dropwise while stirring continuously. The reaction is vigorous and the color of the solution will change from orange to a dark, opaque green-black as the Cr(VI) is reduced to Cr(III) and the ethanol is oxidized to acetic acid.[3][4]

-

Once the addition of ethanol is complete, allow the solution to cool to room temperature.

-

Cover the beaker and leave it undisturbed for several days to allow for the crystallization of chrome alum.

-

Collect the deep violet, octahedral crystals by filtration.

-

Wash the crystals with a small amount of cold ethanol and dry them on filter paper.

Experimental Protocol 2: Synthesis of Hydrated this compound via Formaldehyde Reduction

This protocol utilizes formaldehyde as the reducing agent to produce hydrated chromium(III) sulfate.

Materials:

-

Chromium trioxide (CrO₃)

-

Concentrated sulfuric acid (H₂SO₄)

-

Formaldehyde solution (HCHO)

-

Distilled water

Procedure:

-

In a fume hood, dissolve 5.00 g of chromic anhydride (CrO₃) in 20 mL of distilled water in a 100 mL beaker.

-

Slowly add 4.3 mL of concentrated sulfuric acid with magnetic stirring.

-

Place the beaker in a water bath maintained at 90-100°C.

-

Dropwise, add 2.5 mL of formaldehyde solution to the heated and stirred mixture.

-

After the addition is complete, continue heating and stirring for an additional 10 minutes to ensure the complete reduction of the chromic anhydride.

-

The resulting solution can be concentrated by evaporation and then cooled to induce the crystallization of purple Cr₂(SO₄)₃·18H₂O.[5]

Inorganic reducing agents, such as sulfur dioxide, offer a clean and efficient method for the synthesis of this compound, often used in industrial processes.

Mechanism Insight: Sulfur dioxide directly reduces Cr(VI) to Cr(III) in an aqueous acidic solution. The SO₂ is oxidized to sulfate, which becomes the counter-ion for the newly formed Cr(III). This method avoids the introduction of organic byproducts.

Experimental Protocol 3: Synthesis of Basic this compound via Sulfur Dioxide Reduction

This method produces basic chromium sulfate, a compound with the general formula Cr(OH)ₓ(SO₄)ᵧ, which is of significant industrial importance.

Materials:

-

Sodium dichromate (Na₂Cr₂O₇)

-

Sulfur dioxide (SO₂) gas

-

Sulfuric acid (H₂SO₄)

-

Distilled water

Procedure:

-

Prepare a solution of sodium dichromate in water.

-

In a well-ventilated fume hood with a gas scrubbing system, bubble sulfur dioxide gas through the sodium dichromate solution. The reaction is exothermic and the solution will turn green.

-

The basicity of the resulting chromium sulfate can be controlled by the stoichiometry of the reactants. The formal reaction can be written as: Na₂Cr₂O₇ + 3SO₂ + H₂O → 2Cr(OH)(SO₄) + Na₂SO₄.[1]

-

The resulting solution contains basic chromium sulfate and sodium sulfate. For many applications, the sodium sulfate is not removed. If a purer product is required, purification can be achieved through crystallization.

Synthesis from Chromium(III) Precursors

This approach is more direct and avoids the use of highly toxic hexavalent chromium compounds. The primary challenge lies in the often-low reactivity of the chromium(III) starting materials.

Mechanism Insight: The reaction of chromium(III) oxide or hydroxide with sulfuric acid is a straightforward acid-base reaction. The rate of reaction is highly dependent on the nature of the chromium(III) oxide; calcined or anhydrous forms are often very inert. Freshly precipitated chromium(III) hydroxide is significantly more reactive.

Experimental Protocol 4: Synthesis from Chromium(III) Hydroxide

Materials:

-

A soluble chromium(III) salt (e.g., chromium(III) chloride)

-

Ammonium hydroxide (NH₄OH)

-

Dilute sulfuric acid (H₂SO₄)

-

Distilled water

Procedure:

-

Dissolve a chromium(III) salt in distilled water.

-

Precipitate chromium(III) hydroxide by the slow addition of ammonium hydroxide with stirring.

-

Filter the gelatinous chromium(III) hydroxide precipitate and wash it thoroughly with distilled water to remove any soluble salts.

-

Transfer the moist chromium(III) hydroxide to a beaker and add dilute sulfuric acid dropwise with stirring until the hydroxide completely dissolves, forming a green or violet solution of chromium(III) sulfate.

-

The resulting solution can be concentrated and cooled to crystallize the hydrated this compound.

Purification and Crystallization

For research purposes, high purity of the synthesized this compound is often essential. Recrystallization is the primary method for purification.

General Recrystallization Procedure:

-

Dissolve the synthesized crude this compound in a minimum amount of hot distilled water.

-

Filter the hot solution to remove any insoluble impurities.

-

Allow the filtrate to cool slowly to room temperature, followed by further cooling in an ice bath to maximize crystal formation.

-

Collect the crystals by filtration.

-

Wash the crystals with a small amount of a solvent in which the this compound is sparingly soluble but the impurities are soluble (e.g., cold ethanol or acetone).

-

Dry the crystals in a desiccator or at a low temperature in a vacuum oven.

Characterization of this compound

The identity and purity of the synthesized this compound must be confirmed through appropriate analytical techniques.

| Technique | Purpose | Expected Observations |

| Redox Titration | To determine the chromium content and confirm the +3 oxidation state. | The amount of a standard oxidizing or reducing agent required to react with the chromium sample can be used to quantify the chromium content.[6][7][8] |

| UV-Visible Spectroscopy | To identify the coordination environment of the Cr(III) ion. | Aqueous solutions of [Cr(H₂O)₆]³⁺ typically show absorption maxima around 410 nm and 575 nm, corresponding to d-d electronic transitions. The exact positions of these bands are sensitive to the ligands coordinated to the chromium ion. |

| Infrared (IR) Spectroscopy | To confirm the presence of sulfate ions and water of hydration. | Characteristic strong absorption bands for the sulfate anion (SO₄²⁻) are observed around 1100 cm⁻¹. Broad absorption bands in the region of 3000-3600 cm⁻¹ indicate the presence of O-H stretching from water of hydration. |

| Thermogravimetric Analysis (TGA) | To determine the number of water molecules of hydration. | A stepwise loss of mass corresponding to the loss of water molecules is observed upon heating. The final decomposition product at high temperatures is chromium(III) oxide (Cr₂O₃). |

| X-ray Diffraction (XRD) | To determine the crystalline structure of the solid product. | The diffraction pattern provides a unique fingerprint of the crystalline phase, which can be compared to known standards for different hydrates of this compound.[9] |

Safety and Handling

Working with chromium compounds necessitates strict adherence to safety protocols.

-

Hexavalent Chromium (Cr(VI)) : Compounds such as potassium dichromate and chromium trioxide are highly toxic, corrosive, and carcinogenic.[2][3] All manipulations involving Cr(VI) compounds must be performed in a certified chemical fume hood.[10][11] Appropriate personal protective equipment (PPE), including a lab coat, chemical-resistant gloves (nitrile is often recommended), and safety goggles, is mandatory.[2]

-

Chromium(III) Compounds : While significantly less toxic than Cr(VI), Cr(III) compounds should still be handled with care. Avoid inhalation of dust and skin contact.

-

Acids : Concentrated sulfuric acid is highly corrosive. Always add acid to water, never the other way around, to manage the exothermic reaction.

-

Waste Disposal : All chromium-containing waste must be disposed of according to institutional and local environmental regulations. It is often necessary to reduce any Cr(VI) waste to Cr(III) before disposal.

Comparative Summary of Synthesis Methods

| Method | Starting Materials | Key Advantages | Key Disadvantages | Typical Yield | Purity Considerations |

| Organic Reduction (Ethanol) | K₂Cr₂O₇, H₂SO₄, Ethanol | Readily available and inexpensive reagents; can produce high-quality crystals of chrome alum. | Vigorous reaction requires careful control; introduces organic byproducts. | 70-80% | Recrystallization is necessary to remove organic impurities and unreacted starting materials. |

| Organic Reduction (Formaldehyde) | CrO₃, H₂SO₄, Formaldehyde | High yields reported.[5] | Use of highly toxic CrO₃ and formaldehyde. | >98% (reported in patent literature)[5] | The product may be used directly in some applications, but recrystallization is recommended for high-purity research materials. |

| Inorganic Reduction (SO₂) | Na₂Cr₂O₇, SO₂, H₂SO₄ | Clean reaction with no organic byproducts; suitable for large-scale production. | Requires handling of toxic SO₂ gas; product is often basic chromium sulfate mixed with sodium sulfate. | High | The product is often a mixture; purification is required for specific applications. |

| From Cr(III) Hydroxide | Cr(III) salt, NH₄OH, H₂SO₄ | Avoids the use of highly toxic Cr(VI) compounds. | The reactivity of the starting Cr(OH)₃ can be variable; can be a multi-step process. | Moderate to High | The purity of the final product depends on the thorough washing of the Cr(OH)₃ precipitate. |

Logical and Workflow Diagrams

Workflow for this compound Synthesis via Reduction

Caption: Redox half-reactions in the synthesis of Cr(III) from dichromate using ethanol.

Conclusion

The synthesis of this compound for research purposes offers a variety of routes, each with its own set of advantages and challenges. The reductive pathways from hexavalent chromium are highly effective but demand stringent safety protocols. Synthesis from chromium(III) precursors provides a safer alternative, though often at the cost of reactivity. A thorough understanding of the underlying chemical principles, coupled with meticulous experimental technique and comprehensive characterization, is paramount to obtaining high-quality this compound tailored to the specific demands of the research application.

References

-

Chromium(III) sulfate. (n.d.). In Wikipedia. Retrieved January 14, 2026, from [Link]

-

Buerge, I. J., & Hug, S. J. (1999). Light-catalyzed chromium(VI) reduction by organic compounds and soil minerals. Environmental Science & Technology, 33(23), 4285-4291. [Link]

-

Deng, B., & Stone, A. T. (1996). Surface-Catalyzed Chromium(VI) Reduction: Reactivity Comparisons of Different Organic Reductants and Different Oxide Surfaces. Environmental Science & Technology, 30(8), 2484-2494. [Link]

-

Chromium III Sulfate Formula. (2023, December 20). GeeksforGeeks. [Link]

-

Rastätter, S., et al. (2008). Synthesis, structure, and properties of chromium(III) sulfates. Zeitschrift für anorganische und allgemeine Chemie, 634(11), 1991-1997. [Link]

-

University of Arizona. (n.d.). Chromium(VI) Compounds SOP Template. [Link]

-

Preparation of chrome alum (chromium(III) potassium sulfate). (n.d.). PrepChem. [Link]

-

Das, S., & Das, S. (2020). Chemical-Assisted Microbially Mediated Chromium (Cr) (VI) Reduction Under the Influence of Various Electron Donors, Redox Mediators, and Other Additives: An Outlook on Enhanced Cr(VI) Removal. Frontiers in Microbiology, 11, 1399. [Link]

- Method of preparing chromium sulphate. (2007).

-

Chromium(III)-ammonium sulfate. (2018, January 15). In Crystal growing wiki. [Link]

-

BASIC CHROMIUM SULPHATE. (n.d.). Ataman Kimya. [Link]

-

Li, H., et al. (2014). Kinetic and Mechanistic Study of the Reduction of Chromium(VI) by Lactic Acid. Journal of Chemistry, 2014, 851941. [Link]

-

Murali, A., & Krishnan, P. (2016). Cleaner Production of Basic Chromium Sulfate – with a review of Sustainable Green Production Options. Journal of Cleaner Production, 137, 1038-1049. [Link]

-

Deng, B., & Stone, A. T. (1996). Surface-Catalyzed Chromium(VI) Reduction: Reactivity Comparisons of Different Organic Reductants and Different Oxide Surfaces. Scilit. [Link]

-

Chrome Alum :Preparation [Video]. (2020, May 3). YouTube. [Link]

-

Complex Ions: Making Chrom Alum Crystals [Video]. (2013, March 23). YouTube. [Link]

-

Redox Titration. (2020, June 22). Chemistry LibreTexts. [Link]

-

Hexavalent Chromium. (n.d.). SAIF. [Link]

-

Hexavalent Chromium. (n.d.). The University of Iowa Environmental Health & Safety. [Link]

-

Quantitative determination of chromic anhydride and chromium (III) in chromium plating solution. (2021, February 10). KEM. [Link]

-

How to produce chromium sulphate basic. (2024, April 10). Quora. [Link]

-

Hexavalent Chromium - Exposure and Controls. (n.d.). Occupational Safety and Health Administration. [Link]

-

Hexavalent Chromium. (2022, January 25). Orange County Sanitation District. [Link]

-

Redox Titrations. (2024, February 10). Chemistry LibreTexts. [Link]

-

Determination of Trivalent Chromium in Chromium Plating Solutions Using a Redox Titration and Indicator. (1988). Defense Technical Information Center. [Link]

-

Chromium(III) sulfate. (2018, November 6). In Sciencemadness Wiki. [Link]

-

Quantitative determination of chromic anhydride and chromium (III) in. (2023, June 1). JM Science. [Link]

-

Redox Titrimetry. (2014). In Practical Volumetric Analysis. Royal Society of Chemistry. [Link]

- Preparation of basic chromium sulphate from iron-chromium alloys. (1956).

-

Preparation of Chromium (III) Potassium Sulfate Dodecahydrate. (n.d.). [Link]

-

Vinokurov, E. G., et al. (2004). Aqueous Solutions of Cr(III) Sulfate: Modeling of Equilibrium Composition and Physicochemical Properties. Russian Journal of Coordination Chemistry, 30(7), 496-504. [Link]

-

Li, R. X. (2014). Study on the Production of Chromium (III) Sulfate from Magnesium Chromite. International Mineral Processing Congress. [Link]

-

Chromium III Sulfate Formula: Properties, Chemical Structure. (2023, September 9). Physics Wallah. [Link]

-

Chromium Reduction. (2024, November 18). IsoLab. [Link]

-

Jacob, K. T., Rao, B. D., & Nelson, H. G. (1978). Stability of chromium (III) sulfate in atmospheres containing oxygen and sulfur. NASA Technical Reports Server. [Link]

Sources

- 1. Chromium(III) sulfate - Wikipedia [en.wikipedia.org]

- 2. Hexavalent Chromium | Environmental Health and Safety - Office of the Vice President for Research | The University of Iowa [ehs.research.uiowa.edu]

- 3. m.youtube.com [m.youtube.com]

- 4. CN1099727A - Making method for basic chromium sulfate - Google Patents [patents.google.com]

- 5. CN1298635C - Method of preparing chromium sulphate - Google Patents [patents.google.com]

- 6. hiranuma.com [hiranuma.com]

- 7. apps.dtic.mil [apps.dtic.mil]

- 8. jmscience.com [jmscience.com]

- 9. researchgate.net [researchgate.net]

- 10. research.arizona.edu [research.arizona.edu]

- 11. Hexavalent Chromium - Exposure and Controls | Occupational Safety and Health Administration [osha.gov]

An In-Depth Technical Guide to Chromic Sulfate for Researchers and Drug Development Professionals

This guide provides a comprehensive technical overview of chromic sulfate, also known as chromium(III) sulfate. It is intended for researchers, scientists, and professionals in the field of drug development who require a deep understanding of this compound's properties, synthesis, and applications. This document moves beyond a simple recitation of facts to provide field-proven insights and explain the causality behind experimental choices, ensuring a self-validating system of protocols and information.

Section 1: Core Identification and Chemical Profile

This compound is an inorganic compound with the general formula Cr₂(SO₄)₃. It exists in both anhydrous and various hydrated forms, with the number of water molecules (x) ranging from 0 to 18.[1] These different forms exhibit distinct colors and properties. The anhydrous form is a reddish-brown crystalline solid, while the hydrated forms are typically violet or green.[1]

CAS Numbers and Synonyms

For precise identification and tracking in research and regulatory documentation, the Chemical Abstracts Service (CAS) number is essential.

| Compound Name | CAS Number |

| This compound (anhydrous) | 10101-53-8 |

| This compound decahydrate | 15244-38-9 |

| This compound pentadecahydrate | 10031-37-5 |

| This compound octadecahydrate | 13520-66-6 |

This compound is known by a variety of synonyms, which are important to recognize in literature and chemical inventories:

-

Chromium(III) sulfate

-

Dichromium tris(sulphate)

-

Chrome sulfate

-

Basic chromium sulfate (referring to partially neutralized forms)[1]

-

Chromium sulfate (2:3)

Physicochemical Properties

The properties of this compound can vary significantly depending on its hydration state. The following table summarizes key physicochemical data for the anhydrous and common hydrated forms.

| Property | Anhydrous this compound | This compound Octadecahydrate |

| Molecular Formula | Cr₂(SO₄)₃ | Cr₂(SO₄)₃·18H₂O |

| Molecular Weight | 392.18 g/mol | 716.45 g/mol |

| Appearance | Reddish-brown crystals | Violet cubic crystals |

| Density | 3.10 g/cm³ | 1.709 g/cm³ |

| Melting Point | Decomposes >700 °C | 90 °C |

| Solubility in Water | Insoluble | Soluble |

| Solubility in Other Solvents | Insoluble in acids and alcohol | Soluble in alcohol |

Data sourced from multiple references.[1]

Section 2: Laboratory-Scale Synthesis of this compound

While this compound is commercially available, understanding its synthesis is crucial for researchers who may need to prepare it in-situ or require a specific form. One common laboratory method involves the reduction of a hexavalent chromium source, such as potassium dichromate, in the presence of sulfuric acid.

Synthesis Protocol: Reduction of Potassium Dichromate

This protocol details the synthesis of hydrated this compound.

Materials:

-

Potassium dichromate (K₂Cr₂O₇)

-

Concentrated sulfuric acid (H₂SO₄)

-

Ethanol (C₂H₅OH)

-

Distilled water

-

Ice bath

-

Magnetic stirrer and stir bar

-

Beaker and Erlenmeyer flask

-

Buchner funnel and filter paper

Step-by-Step Methodology:

-

Prepare the Dichromate Solution: In a beaker, dissolve a calculated amount of potassium dichromate in a minimal amount of distilled water with gentle heating. Once dissolved, add concentrated sulfuric acid dropwise while stirring continuously in an ice bath to control the exothermic reaction. The solution will turn a deep orange-red.

-

Reduction of Chromium(VI): Slowly add ethanol to the acidic dichromate solution. The reaction is highly exothermic and will produce vigorous bubbling as the ethanol is oxidized to acetaldehyde and acetic acid, and the orange-red chromium(VI) is reduced to green chromium(III). Maintain the temperature below 50°C using the ice bath.

-

Crystallization: Once the reaction subsides and the solution is a clear dark green, allow it to cool to room temperature. Further cooling in an ice bath will promote the crystallization of hydrated this compound.

-

Isolation and Purification: Collect the crystals by vacuum filtration using a Buchner funnel. Wash the crystals with small portions of cold distilled water to remove any unreacted starting materials and byproducts, followed by a wash with cold ethanol to aid in drying.

-

Drying: Dry the crystals in a desiccator over a suitable drying agent. Avoid excessive heating, as this can alter the hydration state of the final product.

Causality Behind Experimental Choices:

-

The use of an ice bath is critical to manage the exothermic nature of both the acid dilution and the reduction reaction, preventing runaway reactions and ensuring the desired product formation.

-

The slow addition of ethanol ensures a controlled reduction process, minimizing the formation of unwanted byproducts.

-

Washing with cold solvents minimizes the dissolution of the desired product during the purification step.

Section 3: Applications in Research and Drug Development

While traditionally used in industries like leather tanning and pigment production, this compound and other chromium(III) compounds are gaining attention in biomedical research.[2]

Role in Organic Synthesis

Chromium(III) sulfate can serve as a precursor to various chromium-based catalysts used in organic synthesis. For instance, it can be used to generate chromium(II) species in situ for use as a reducing agent.[3]

Emerging Applications in Drug Development

Recent studies have highlighted the potential of novel chromium(III)-based compounds in cancer therapy and as antiviral agents.

A study published in 2024 investigated a novel chromium(III)-based compound, hexaacetotetraaquadihydroxochromium(III) diiron(III) nitrate, for its efficacy against oxaliplatin-resistant colorectal cancer (CRC).[2][4] The research found that this compound could inhibit the progression and growth of chemotherapy-resistant CRC cells.[2][4] The proposed mechanism involves the induction of apoptosis by triggering the endoplasmic reticulum (ER) stress pathway in the resistant cancer cells.[2][4]

Another study explored the potential of a similar chromium(III)-based compound in inhibiting the entry and replication of SARS-CoV-2 variants.[5] The compound was found to interfere with the interaction between the viral spike protein and the ACE2 receptor and downregulate the expression of ACE2 and TMPRSS2.[5]

Caption: Proposed mechanisms of action for novel chromium(III)-based compounds in cancer and virology.

Section 4: Safety, Handling, and Disposal

As with any chemical, proper safety protocols must be followed when working with this compound. While trivalent chromium compounds are considerably less toxic than their hexavalent counterparts, they are not without hazards.[6]

Toxicological Profile

Chromium(III) is an essential trace element for humans.[6] However, at high concentrations, it can cause adverse health effects. The primary routes of exposure are inhalation, ingestion, and dermal contact. Inhalation of this compound dust can cause respiratory tract irritation.[7] Skin contact may lead to irritation or allergic reactions in sensitized individuals.[6]

Handling and Personal Protective Equipment (PPE)

-

Engineering Controls: Work in a well-ventilated area, preferably in a fume hood, to minimize inhalation of dust.[8]

-

Personal Protective Equipment:

Storage and Incompatibilities

Store this compound in a cool, dry, well-ventilated area in a tightly sealed container.[10] It is incompatible with strong oxidizing agents.[8]

Spill and Waste Disposal

In case of a spill, avoid generating dust.[11] Carefully sweep up the solid material and place it in a sealed container for disposal.[11] Dispose of this compound waste in accordance with local, state, and federal regulations. It may be classified as a hazardous waste.[11]

Section 5: Experimental Protocols

Preparation of a Standard Solution of this compound

This protocol outlines the preparation of a standard solution of this compound for analytical applications.

Materials:

-

This compound hydrate (analytical grade)

-

Deionized water

-

Volumetric flask (Class A)

-

Analytical balance

Procedure:

-

Calculate the Required Mass: Based on the desired molarity and volume of the solution, calculate the mass of this compound hydrate needed. Account for the specific hydration state of the compound.

-

Weighing: Accurately weigh the calculated mass of this compound hydrate using an analytical balance.

-

Dissolution: Transfer the weighed solid to the volumetric flask. Add a portion of deionized water and swirl to dissolve the solid completely. Gentle heating may be required for some hydrated forms.

-

Dilution to Volume: Once the solid is fully dissolved, add deionized water to the calibration mark of the volumetric flask. Stopper the flask and invert it several times to ensure a homogeneous solution.

Caption: Workflow for the preparation of a standard this compound solution.

References

-

This compound (anhydrous) - LookChem. (n.d.). Retrieved January 14, 2026, from [Link]

-

Chromium (III) compounds. (2022, June 30). Australian Government Department of Climate Change, Energy, the Environment and Water. Retrieved January 14, 2026, from [Link]

-

This compound | Cr2(SO4)3 - PubChem. (n.d.). National Institutes of Health. Retrieved January 14, 2026, from [Link]

-

Chromium Compounds | US EPA. (n.d.). United States Environmental Protection Agency. Retrieved January 14, 2026, from [Link]

-

Basic this compound Solution - McGean. (n.d.). Retrieved January 14, 2026, from [Link]

-

BASIC CHROMIUM SULPHATE - Ataman Kimya. (n.d.). Retrieved January 14, 2026, from [Link]

-

Common Name: this compound - NJ.gov. (n.d.). New Jersey Department of Health. Retrieved January 14, 2026, from [Link]

-

Safety Data Sheet CHROMIUM (III) SULFATE BASIC - ChemSupply Australia. (n.d.). Retrieved January 14, 2026, from [Link]

-

Basic Chromium Sulphate - SAFETY DATA SHEET. (2023, January 12). Retrieved January 14, 2026, from [Link]

-

Basic Chromium Sulfate Solution - Safety Data Sheet. (2015, December 15). Retrieved January 14, 2026, from [Link]

-

Chromium Sulfate Crystal - SAFETY DATA SHEET. (2025, May 22). Retrieved January 14, 2026, from [Link]

-

Novel chromium (III)-based compound for inhibition of oxaliplatin-resistant colorectal cancer progression. (2024, March 15). PubMed Central. Retrieved January 14, 2026, from [Link]

-

How to produce chromium sulphate basic. (2024, April 10). Quora. Retrieved January 14, 2026, from [Link]

-

Chromium(II) sulfate - Wikipedia. (n.d.). Retrieved January 14, 2026, from [Link]

-

Chromium(III) sulfate - Wikipedia. (n.d.). Retrieved January 14, 2026, from [Link]

-

Synthesis, structure, and properties of chromium(III) sulfates | Request PDF. (2025, August 6). ResearchGate. Retrieved January 14, 2026, from [Link]

-

Chromium Sulphate Basic - CHROMIUM (III) SULFATE Basic Extra Pure. (n.d.). Retrieved January 14, 2026, from [Link]

-

Novel chromium (III)-based compound for inhibition of oxaliplatin-resistant colorectal cancer progression. (2024, March 15). PubMed. Retrieved January 14, 2026, from [Link]

-

Role of chromium complexes in pharmaceutical industries. (2018, March 5). MSET-Biospectra. Retrieved January 14, 2026, from [Link]

-

Chromium Sulfate - Arta Shimi Aras. (n.d.). Retrieved January 14, 2026, from [Link]

-

Development and evaluation of a novel chromium III-based compound for potential inhibition of emerging SARS-CoV-2 variants. (2023, September 9). PubMed. Retrieved January 14, 2026, from [Link]

Sources

- 1. Chromium(III) sulfate - Wikipedia [en.wikipedia.org]

- 2. Novel chromium (III)-based compound for inhibition of oxaliplatin-resistant colorectal cancer progression - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Chromium III Sulfate Formula - Structure, Properties, Uses, Sample Questions - GeeksforGeeks [geeksforgeeks.org]

- 4. Novel chromium (III)-based compound for inhibition of oxaliplatin-resistant colorectal cancer progression - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Development and evaluation of a novel chromium III-based compound for potential inhibition of emerging SARS-CoV-2 variants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Chromium (III) compounds - DCCEEW [dcceew.gov.au]

- 7. epa.gov [epa.gov]

- 8. shop.chemsupply.com.au [shop.chemsupply.com.au]

- 9. lobachemie.com [lobachemie.com]

- 10. brecklandscientific.co.uk [brecklandscientific.co.uk]

- 11. dshorne.com.au [dshorne.com.au]

solubility of chromic sulfate in different solvents

An In-Depth Technical Guide to the Solubility of Chromic Sulfate

Executive Summary

This compound, or chromium(III) sulfate (Cr₂(SO₄)₃), is an inorganic compound with significant industrial relevance, particularly in leather tanning and pigment manufacturing. Its solubility is a critical parameter that dictates its application, reactivity, and environmental fate. However, its behavior in solution is far from simple. The solubility of this compound is profoundly influenced by its hydration state, the temperature and pH of the solvent, and the presence of complexing agents. Anhydrous this compound is largely insoluble, whereas its various hydrated forms are readily soluble in water. In aqueous solutions, the chromium(III) ion undergoes complex hydrolysis and ligand exchange reactions, leading to a variety of chemical species with distinct properties and colors. This guide provides a comprehensive technical overview of the factors governing the solubility of this compound, details robust methodologies for its experimental determination, and explains the underlying chemical principles from a field-proven perspective.

Introduction: Beyond Simple Dissolution

For professionals in chemical research and development, understanding the solubility of a compound is fundamental. It impacts everything from reaction kinetics to purification and formulation. This compound presents a particularly illustrative case study due to the complexity of its solution chemistry. The term "this compound" can refer to several compounds, primarily:

-

Anhydrous this compound (Cr₂(SO₄)₃): A violet or reddish-brown solid that is insoluble in water and acids.[1][2] Its inertness is attributed to a stable crystal lattice. Dissolution can be achieved, however, by introducing a reducing agent, which generates a trace of labile chromium(II) at the crystal surface, facilitating the breakdown of the lattice and solvation of Cr(III) ions.[1]

-

Hydrated this compound (Cr₂(SO₄)₃·xH₂O): These are the most common forms, where 'x' can range up to 18.[1] Unlike the anhydrous form, the hydrated salts are generally soluble in water.[1][3] The degree of hydration is a primary determinant of both solubility and color:

The significant difference in solubility between the anhydrous and hydrated forms underscores the first principle of working with this compound: the hydration state must be known and specified.

The Aqueous Chemistry of this compound: A Foundation for Understanding Solubility

When a hydrated this compound salt dissolves in water, the chromium(III) ion exists as the hexaaquachromium(III) complex ion, [Cr(H₂O)₆]³⁺.[1][5] This complex imparts a characteristic violet color to the solution.[5] The behavior of this ion is governed by two competing equilibrium processes: hydrolysis and complex formation.

Hydrolysis and the Critical Influence of pH

The hexaaquachromium(III) ion is acidic, with typical solutions exhibiting a pH in the range of 2-3.[6] The high positive charge of the Cr³⁺ ion polarizes the coordinated water molecules, facilitating the loss of protons in a pH-dependent series of hydrolysis reactions.

The key equilibria are:

-

[Cr(H₂O)₆]³⁺ + H₂O ⇌ [Cr(H₂O)₅(OH)]²⁺ + H₃O⁺

-

[Cr(H₂O)₅(OH)]²⁺ + H₂O ⇌ [Cr(H₂O)₄(OH)₂]⁺ + H₃O⁺

-

[Cr(H₂O)₄(OH)₂]⁺ + H₂O ⇌ Cr(OH)₃(s) + H₃O⁺ + 3H₂O

-

Cr(OH)₃(s) + OH⁻ ⇌ [Cr(OH)₄]⁻

This behavior dictates a U-shaped solubility profile with respect to pH. At low pH, the cationic [Cr(H₂O)₆]³⁺ species dominates, and the salt is soluble. As the pH increases (by adding a base), the equilibrium shifts towards the formation of the neutral, insoluble chromium(III) hydroxide, Cr(OH)₃, which precipitates out of solution.[7] In highly alkaline conditions, the hydroxide precipitate can redissolve due to the formation of soluble anionic hydroxo complexes, such as the tetrahydroxochromate(III) ion, [Cr(OH)₄]⁻.[8] This amphoteric nature means that this compound has minimum solubility in the near-neutral pH range and significantly higher solubility in both strongly acidic and strongly alkaline environments.[8]

Caption: pH-dependent hydrolysis of the hexaaquachromium(III) ion.

Sulfato-Complex Formation

A second critical process, particularly at elevated temperatures or high sulfate concentrations, is the formation of sulfato-complexes. In this ligand exchange reaction, one or more of the coordinated water molecules in the [Cr(H₂O)₆]³⁺ ion are replaced by sulfate ions.

[Cr(H₂O)₆]³⁺ (violet) + SO₄²⁻ ⇌ [Cr(H₂O)₅(SO₄)]⁺ (green) + H₂O

This reaction is kinetically slow at room temperature but is accelerated by heating.[7][9] The formation of the green sulfato-complex is often observed when preparing solutions at elevated temperatures.[7][10] This is not merely a color change; the resulting complex is less reactive, and the reversion to the violet hexaaqua form upon cooling can take days or even weeks.[7] This kinetic inertness is a hallmark of Cr(III) coordination chemistry and a crucial practical consideration.

Quantitative Solubility Data

The quantitative solubility of this compound is highly dependent on its specific hydrated form. The data below is compiled from various sources and should be interpreted with the specified conditions in mind.

| Compound Name | Formula | Solvent | Temperature (°C) | Solubility | Reference |

| This compound (unspecified hydrate) | Cr₂(SO₄)₃·xH₂O | Water | 25 | 64 g / 100 g | [4][11] |

| This compound Octadecahydrate | Cr₂(SO₄)₃·18H₂O | Water | 20 | 120 g / 100 mL | [4] |

| This compound Octadecahydrate | Cr₂(SO₄)₃·18H₂O | Alcohol | - | Soluble | [2][4] |

| This compound Pentadecahydrate | Cr₂(SO₄)₃·15H₂O | Water | - | Soluble in cold water | [4] |

| This compound Pentadecahydrate | Cr₂(SO₄)₃·15H₂O | Alcohol | - | Insoluble | [2][4] |

| Anhydrous this compound | Cr₂(SO₄)₃ | Water | - | Insoluble | [1][2] |

| Anhydrous this compound | Cr₂(SO₄)₃ | Acids | - | Insoluble | [2] |

| Anhydrous this compound | Cr₂(SO₄)₃ | Ethanol | - | Slightly Soluble | |

| Anhydrous this compound | Cr₂(SO₄)₃ | Ethyl Acetate | - | Insoluble | |

| Anhydrous this compound | Cr₂(SO₄)₃ | Methylamine | - | Insoluble |

Experimental Determination of Solubility: A Practical Guide

Accurate determination of solubility requires a robust and well-controlled methodology. The isothermal shake-flask method is the gold standard for its reliability and direct measurement of equilibrium.[12]

Protocol: Isothermal Shake-Flask Solubility Determination

Objective: To determine the equilibrium solubility of a specific form of this compound in a given solvent at a constant temperature.

Core Principle: A surplus of the solid solute is agitated in the solvent for a sufficient time to reach equilibrium. The saturated supernatant is then carefully separated and its concentration is determined using a suitable analytical technique.

Step-by-Step Methodology:

-

System Preparation:

-

Add an excess amount of the this compound hydrate to a known volume or mass of the solvent in a sealed, thermostatically controlled vessel (e.g., a jacketed glass reactor or a flask in a shaking water bath).

-

Causality: Using an excess of solid is critical to ensure that the final solution is genuinely saturated. The sealed vessel prevents solvent evaporation, which would alter the concentration.

-

-

Equilibration:

-

Agitate the mixture at a constant, controlled temperature for an extended period (typically 24-48 hours).

-

Causality: Equilibrium is a dynamic state where the rate of dissolution equals the rate of precipitation. For kinetically slow compounds like Cr(III) complexes, achieving this state can take time. Insufficient equilibration time is a common source of error, leading to an underestimation of solubility.

-

-

Phase Separation:

-

Cease agitation and allow the undissolved solid to settle while maintaining the temperature.

-